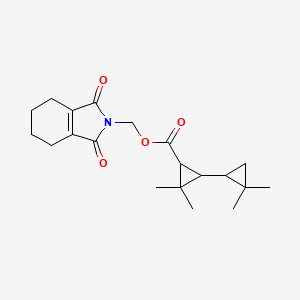

Methanotetramethrin

Description

Historical Perspective of Neuroactive Pyrethroid Analogues

The history of pyrethroids begins with the extraction of natural pyrethrins (B594832) from the flowers of Chrysanthemum cinerariaefolium, which have been recognized for their insecticidal properties for centuries. taylorfrancis.com These natural esters, while effective, suffered from chemical instability, particularly upon exposure to light and air, which limited their application in agriculture. mdpi.com

The 20th century witnessed a concerted effort by chemists to synthesize more stable and potent analogues, giving rise to the synthetic pyrethroids. taylorfrancis.com The first generation of synthetic pyrethroids, developed in the 1960s, included compounds like allethrin (B1665230) and tetramethrin (B1681291). These early analogues mimicked the structure of natural pyrethrins and offered improved activity but retained a degree of environmental instability. nih.gov

A significant breakthrough occurred in the 1970s with the development of photostable pyrethroids like permethrin (B1679614) and fenvalerate, the latter being the first commercialized pyrethroid without the traditional cyclopropane (B1198618) ring. mdpi.comnih.gov This second generation of compounds exhibited high insecticidal potency combined with the environmental persistence required for broad-scale agricultural use. nih.gov The introduction of the α-cyano group in compounds like deltamethrin (B41696) further amplified potency, leading to the highly effective Type II pyrethroids. nih.gov This historical progression demonstrates a clear trajectory of structural evolution aimed at enhancing both stability and insecticidal activity, a path that continues with the conceptual design of novel prototypes like Methanotetramethrin.

Significance of this compound as a High-Potency Insecticide Prototype

The significance of a prototype like this compound lies in the ongoing need for insecticides that can overcome resistance in pest populations and offer high efficacy at lower application rates. The development of "high-potency" pyrethroids is a key focus of contemporary research. Potency is often measured by comparing the lethal dose (LD50) or knockdown effectiveness against target insects relative to established standards.

For instance, the development of metofluthrin, a fluorinated benzyl (B1604629) ester analogue, represented a major advance in potency, particularly in its vapor activity against mosquitoes, being approximately forty times more potent than d-allethrin (B1317032) in certain formulations. researchgate.netnih.gov Such increases in potency are achieved through meticulous structure-activity relationship (SAR) studies, where modifications to the acid or alcohol portions of the pyrethroid molecule are systematically evaluated. researchgate.net

The conceptual design of this compound builds on this principle. As a derivative of tetramethrin, its potential for high potency would be evaluated based on how the "methano-" modification influences its interaction with the target sodium channel. Structural modifications can enhance the binding affinity of the insecticide to the channel, prolonging the channel's open state and thereby increasing its neurotoxic effect. The exploration of novel chemical space, represented by prototypes like this compound, is crucial for creating insecticides that are not only more powerful but may also possess unique properties, such as high volatility for use in spatial repellents or specific activity against resistant pest strains. nih.gov

Table 2: Relative Insecticidal Performance of Selected Pyrethroids

| Compound | Generation | Class | Key Characteristic |

|---|---|---|---|

| Natural Pyrethrins | Natural | Type I | Rapid knockdown, low photostability |

| Tetramethrin | First Synthetic | Type I | Superior knockdown vs. natural pyrethrins against houseflies who.int |

| Resmethrin | First Synthetic | Type I | Superior killing activity vs. other first-gen synthetics who.int |

| Permethrin | Second Synthetic | Type I | First potent, photostable pyrethroid |

| Deltamethrin | Second Synthetic | Type II | High potency due to α-cyano group and specific stereochemistry |

| Metofluthrin | Modern Synthetic | N/A | High potency and high vapor activity researchgate.netnih.gov |

Overview of Current Research Gaps and Emerging Disciplines in this compound Studies

While the field of pyrethroid chemistry is mature, significant research gaps and opportunities for innovation remain. The primary challenge is the evolution of insecticide resistance in pest populations, which necessitates a continuous pipeline of new active ingredients with different modes of action or the ability to circumvent existing resistance mechanisms.

A major research gap, underscored by the lack of specific public data on "this compound," is the exploration of novel structural scaffolds. Much of pyrethroid development has focused on modifications of established templates. The design of entirely new molecular frameworks, potentially incorporating features suggested by the "methano-" prefix, is an area ripe for investigation.

To address these gaps, emerging disciplines are being integrated into insecticide research:

Computational Chemistry and Molecular Modeling: These tools are increasingly used to predict the binding of novel molecules like this compound to the insect sodium channel. By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies provide mathematical models that correlate chemical structure with biological activity. nih.gov These models help researchers understand how specific structural features contribute to insecticidal efficacy and can guide the design of more potent analogues.

Stereoselective Synthesis: The insecticidal activity of many pyrethroids is highly dependent on their stereochemistry. mdpi.com Advances in asymmetric synthesis allow for the production of single, highly active isomers, which can increase potency and reduce the environmental load of less active isomers.

The study of prototypes like this compound falls at the intersection of these disciplines, representing a forward-looking approach to discovering the next generation of highly effective and strategically designed insecticides.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88108-86-5 |

|---|---|

Molecular Formula |

C20H27NO4 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H27NO4/c1-19(2)9-13(19)14-15(20(14,3)4)18(24)25-10-21-16(22)11-7-5-6-8-12(11)17(21)23/h13-15H,5-10H2,1-4H3 |

InChI Key |

WLQIMPYJCOSFHO-UHFFFAOYSA-N |

SMILES |

CC1(CC1C2C(C2(C)C)C(=O)OCN3C(=O)C4=C(C3=O)CCCC4)C |

Canonical SMILES |

CC1(CC1C2C(C2(C)C)C(=O)OCN3C(=O)C4=C(C3=O)CCCC4)C |

Synonyms |

2,2-dimethyl-3-(2,2-dimethylcyclopropyl)cyclopropanecarboxylic acid, ester with N-(hydroxymethyl)-1-cyclohexene-1,2-dicarboximide methanotetramethrin |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Methanotetramethrin

Synthetic Pathways for Pyrethroid Core Structures

The synthesis of pyrethroids, such as Methanotetramethrin, is fundamentally centered around the esterification of a specific carboxylic acid with a corresponding alcohol moiety. The core structure of most first-generation pyrethroids is derived from chrysanthemic acid, a substituted cyclopropanecarboxylic acid. inchem.org

The general synthetic approach involves two primary stages:

Synthesis of the Acid Component: This typically involves the creation of the 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylic acid (chrysanthemic acid) core. Various synthetic strategies have been developed to produce this moiety, often as a mixture of stereoisomers. arkat-usa.org

Synthesis of the Alcohol Component: For tetramethrin (B1681291) and its analogues, the alcohol is N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. inchem.org

Esterification: The final step is the coupling of the acid and alcohol components, usually via an acid chloride or other activated acid derivative, to form the final ester product. nih.gov

These synthetic routes have been refined over time to improve yield, photostability, and biological efficacy by modifying both the acid and alcohol portions of the molecule. inchem.org

Specific Methodologies for cis-Tetramethrin Analogues

Commercial tetramethrin is a racemic mixture of four stereoisomers: [1R,trans], [1R,cis], [1S,trans], and [1S,cis], typically in a ratio of approximately 4:1:4:1. inchem.org The biological activity varies significantly among these isomers, with the 1R isomers generally being more potent. Specifically, the [1R,trans] isomer is the most active, followed by the [1R,cis] isomer. inchem.org

Achieving a higher proportion of the desired cis-isomers requires stereoselective synthetic methods. While the initial synthesis by Kato et al. in 1964 produced a mixture, subsequent research has focused on directing the stereochemistry. inchem.orgnih.gov Methodologies to enrich the cis-isomers often involve:

Catalytic Control: The use of specific transition metal catalysts, such as those based on rhodium, copper, or ruthenium, in the cyclopropanation step can influence the cis/trans diastereoselectivity. researchgate.net

Stereochemical Interconversion: Isomerization techniques can be employed to convert the thermodynamically more stable trans-isomer into the desired cis-form, although this can be a challenging process. arkat-usa.org

Separation Techniques: In cases where a mixture is produced, advanced separation methods, such as chiral chromatography, can be used to isolate the specific stereoisomers. arkat-usa.org

The synthesis of the alcohol moiety, N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, is a critical precursor for forming tetramethrin analogues. inchem.org

Regioselective and Stereoselective Synthesis of the 2,2-Dimethyl-Cyclopropyl Moiety

The 2,2-dimethyl-cyclopropyl moiety, the core of chrysanthemic acid, is the cornerstone of many pyrethroids. Its synthesis with precise stereochemistry is crucial for insecticidal activity. The key challenge lies in controlling the two stereocenters on the cyclopropane (B1198618) ring (C1 and C3).

Advanced synthetic strategies to achieve this include:

Asymmetric Cyclopropanation: This is a powerful technique that utilizes chiral catalysts to direct the formation of specific enantiomers and diastereomers. Catalytic systems involving transition metals like copper and ruthenium complexed with chiral ligands (e.g., Pybox) have shown high efficiency in producing cyclopropanes with excellent enantioselectivity (up to 97% ee) and good to excellent diastereoselectivity (trans/cis ratios up to 98:2). researchgate.net

Carbene Transfer Reactions: The reaction of an alkene with a diazoacetate, catalyzed by a metal complex, is a common method for forming the cyclopropane ring. The choice of catalyst and reaction conditions can heavily influence the cis/trans ratio of the resulting ester. unimi.it

Stepwise Radical Mechanisms: Newer methods, such as using an iridium electron storage catalyst with H2 as the electron source, have been developed for reductive cyclopropanation. These methods can offer high selectivity for the trans-isomer via a stepwise radical mechanism. nih.gov

The selection of the synthetic route often depends on a balance between the cost of catalysts, the number of steps, and the ease of separation and purification of the desired stereoisomer. arkat-usa.org

Advanced Techniques for Reaction Mechanism Elucidation in this compound Production

Understanding the intricate mechanisms of the reactions involved in this compound synthesis is vital for optimizing reaction conditions, improving yields, and controlling stereoselectivity. Modern computational chemistry offers powerful tools for this purpose.

One such advanced technique is Global Reaction Route Mapping (GRRM) . acs.org This fully automated method uses quantum chemical calculations to systematically explore the potential energy surface of a chemical system. It can identify all significant reaction pathways, including transition states and intermediates, without prior assumptions about the mechanism. acs.org

The GRRM strategy employs complementary methods:

Anharmonic Downward Distortion Following (ADDF): This method explores isomerization (A → X) and dissociation (A → X + Y) pathways starting from a stable molecule (local minimum). acs.org

Artificial Force Induced Reaction (AFIR): This technique finds associative pathways (A + B → X) by applying an artificial force between two or more reactant molecules. acs.org

By applying these computational strategies to the key steps of this compound synthesis, such as the catalytic cyclopropanation, researchers can gain deep insights into the factors governing stereoselectivity and reaction efficiency. This knowledge can guide the rational design of more effective catalysts and optimized synthetic protocols. acs.org

Analytical Validation of Synthetic Intermediates and Final Product Purity

Ensuring the purity and confirming the structure of synthetic intermediates and the final this compound product is a critical aspect of quality control. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Approaches for Structural Confirmation (e.g., NMR, IR)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of pyrethroid isomers. The chemical shifts and coupling constants of the protons on the cyclopropane ring are particularly diagnostic for assigning the cis and trans stereochemistry. Chiral shift reagents can also be used in NMR to determine the optical purity of the enantiomers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the ester carbonyl (C=O) group, the imide carbonyl groups, and the C=C double bond of the isobutenyl side chain.

These techniques are used at each stage of the synthesis to verify that the desired intermediate has been formed before proceeding to the next step.

Chromatographic Techniques for Impurity Profiling

Impurity profiling is the process of detecting, identifying, and quantifying impurities in the final product. These impurities can arise from starting materials, side reactions, or degradation. A variety of high-resolution chromatographic techniques are employed for this purpose.

| Analytical Technique | Application in this compound Analysis | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of stereoisomers (cis/trans and enantiomers) using chiral stationary phases. Quantification of the active ingredient and known impurities. | Wide applicability, high resolution, and compatibility with various detectors (UV, DAD). |

| Gas Chromatography (GC) | Separation of thermally stable isomers and volatile impurities. Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Excellent separation efficiency for volatile compounds. Established method for pyrethroid analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective method for identifying and quantifying trace-level impurities and degradation products. Provides molecular weight and structural information. | High sensitivity and specificity, enabling the identification of unknown impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides structural information for the identification of volatile and semi-volatile impurities separated by GC. | Combines the high separation power of GC with the definitive identification capabilities of MS. |

These validated analytical methods are essential for ensuring that each batch of this compound meets the stringent purity requirements set by regulatory authorities.

Molecular Mechanisms of Action of Methanotetramethrin

Interaction with Invertebrate Voltage-Gated Sodium Channels

The primary target of Methanotetramethrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of invertebrates. lilab-ecust.cn These channels are crucial for the initiation and propagation of action potentials in excitable cells. wikipedia.org VGSCs are large transmembrane proteins consisting of a primary pore-forming alpha subunit and one or more auxiliary beta subunits. wikipedia.orgsigmaaldrich.com The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). researchgate.net The S4 segment in each domain functions as the voltage sensor, while the S5 and S6 segments from all four domains form the ion pore. researchgate.net Pyrethroids interact with the channel macromolecules that control the gating mechanism, modifying their function. lilab-ecust.cn

The interaction of this compound with voltage-gated sodium channels leads to distinct electrophysiological changes, primarily characterized by the induction of repetitive nerve impulses and alterations in the kinetics of the sodium current.

This compound is recognized as one of the most potent neuroactive compounds ever described for its ability to induce repetitive firing in nerve preparations. lilab-ecust.cnresearchgate.net Repetitive firing refers to the generation of multiple action potentials in a neuron in response to a single stimulus. nih.gov This effect is a hallmark of Type I pyrethroids. lilab-ecust.cn

In studies using cockroach cercal sensory nerves, this compound demonstrated a potency that is 1,000 to over 100,000 times greater than its parent compound, tetramethrin (B1681291), in inducing repetitive firing following a stimulus. researchgate.net It has been shown to produce consistent repetitive firing in this nerve assay at extraordinarily low concentrations, on the order of 10⁻¹⁸ M. lilab-ecust.cn This hyperexcitatory effect stems from the compound's ability to modify the sodium channels in a way that leads to a depolarizing afterpotential, which, if it reaches the threshold, triggers subsequent action potentials.

Table 1: Comparative Potency in Inducing Repetitive Firing An interactive table comparing the relative potency of this compound and its parent compound.

| Compound | Relative Potency vs. Tetramethrin | Effective Concentration for Repetitive Firing |

|---|---|---|

| Tetramethrin | 1x | Baseline |

| This compound | 1,000x - 100,000x | 10⁻¹⁸ M |

The repetitive firing induced by this compound is a direct consequence of its effect on the kinetics of the sodium current. Type I pyrethroids, including tetramethrin and by extension its analog this compound, cause a moderate prolongation of the sodium current that flows during an action potential. lilab-ecust.cnwho.int

Normally, sodium channels open briefly upon membrane depolarization and then quickly inactivate. wikipedia.org this compound modifies this process, slowing the kinetics of channel closing and inactivation. lilab-ecust.cn This results in a persistent inward flow of sodium ions that outlasts the normal peak current, creating a depolarizing after-potential. lilab-ecust.cn This prolonged sodium "tail current" is the underlying mechanism for the hyperexcitation and repetitive discharges observed in nerve preparations treated with the compound.

Voltage-gated sodium channels are composed of a large alpha subunit that forms the ion conduction pore and one or two smaller beta subunits that modulate channel gating and localization. wikipedia.org The alpha subunit, which is functional on its own, is the primary target for pyrethroids. lilab-ecust.cnwikipedia.org Pyrethroids are known to bind to a site designated as neurotoxin receptor site 6. sigmaaldrich.com

While the precise binding site and affinity of this compound on specific subunits have not been detailed, its action is understood to involve inducing a conformational change in the sodium channel protein. lilab-ecust.cn This change affects the channel's gating machinery—the parts of the protein that open and close the ion pore. frontiersin.orgeuropeanreview.org The binding of pyrethroids is thought to stabilize the open state of the channel, thereby delaying its return to the closed or inactivated state. lilab-ecust.cnwho.int This alteration in the protein's conformation is what leads to the prolonged sodium current.

Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct neurotoxic symptoms they produce. who.intnih.gov this compound is an analog of tetramethrin, a Type I pyrethroid. lilab-ecust.cnresearchgate.net

Type I Pyrethroids: These compounds, which lack an α-cyano group, include tetramethrin, allethrin (B1665230), and permethrin (B1679614). nih.govwikipedia.org They act on sodium channels to cause a moderate prolongation of sodium permeability during excitation. who.int This leads to the characteristic induction of repetitive nerve impulses and results in symptoms known as the "T-syndrome," which includes tremors and hyperexcitation. lilab-ecust.cnwho.int

Type II Pyrethroids: These compounds, such as deltamethrin (B41696) and cypermethrin, possess an α-cyano group in their structure. nih.govresearchgate.net This structural feature makes them more potent neurotoxicants. researchgate.net They cause a much more long-lasting prolongation of sodium permeability compared to Type I compounds. who.int This profound modification of channel gating does not typically lead to repetitive firing but rather to a persistent membrane depolarization and conduction block, causing a different set of symptoms known as the "CS-syndrome" (choreoathetosis and salivation). who.int

Therefore, the action of this compound on sodium channel gating is characterized by the rapid, repetitive activity typical of Type I pyrethroids, contrasting sharply with the long-duration channel opening and nerve block caused by Type II agents.

Table 2: Comparison of Pyrethroid Types and Their Effects on Sodium Channels An interactive table summarizing the key differences between Type I and Type II pyrethroids.

| Feature | Type I Pyrethroids (e.g., this compound) | Type II Pyrethroids |

|---|---|---|

| Key Structural Feature | No α-cyano group | Contains an α-cyano group nih.govwikipedia.org |

| Effect on Na+ Current | Moderate prolongation of sodium permeability who.int | Long-lasting prolongation of sodium permeability who.int |

| Electrophysiological Effect | Induces repetitive nerve impulses lilab-ecust.cn | Membrane depolarization, conduction block |

| Resulting Syndrome | T-syndrome (Tremors) who.int | CS-syndrome (Choreoathetosis, Salivation) who.int |

Electrophysiological Characterization of Sodium Channel Modulation

Neurophysiological Probing Applications of this compound

The exceptional potency and specific mechanism of action of this compound make it a valuable tool for neurophysiological research. lilab-ecust.cn Due to its ability to consistently induce repetitive firing at extremely low concentrations, it has been suggested as a useful neurophysiological probe and a candidate for an affinity label for the voltage-gated sodium channel. lilab-ecust.cn

As a neurophysiological probe, its high affinity and specific action on sodium channel gating allow researchers to selectively modify and study the function of these channels. By observing the effects of such a potent modulator, scientists can gain insights into the structure-function relationships of the channel, the mechanisms of ion permeation, and the conformational changes that underlie channel gating. Its potential as an affinity label suggests that it could be used to identify and isolate the specific binding sites on the sodium channel protein, furthering our understanding of how different compounds interact with this critical neuronal component. lilab-ecust.cn

Insecticide Resistance Mechanisms Pertaining to Methanotetramethrin

Metabolic Detoxification Pathways in Target Organisms

Metabolic resistance is a primary mechanism by which insects can withstand exposure to insecticides like methanotetramethrin. pesticidestewardship.org This involves the enzymatic breakdown and detoxification of the insecticide, preventing it from reaching its target site in the nervous system. pesticidestewardship.orgresearchgate.net Three major families of enzymes are principally involved in this process: cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. nih.govnih.govmdpi.com

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide array of foreign compounds, including pyrethroid insecticides. researchgate.netresearchgate.net In insects, P450s are a key component of the defense mechanism against xenobiotics. researchgate.net They catalyze oxidative reactions that can detoxify or, in some cases, activate insecticides. researchgate.netmdpi.com

The overexpression of P450 genes can lead to enhanced detoxification of insecticides, resulting in resistance. researchgate.net For instance, studies on various insect species have demonstrated a correlation between increased P450 activity and resistance to pyrethroids. researchgate.netmdpi.com This metabolic process often leads to cross-resistance, where resistance to one type of insecticide confers resistance to other insecticides as well. mdpi.com For example, the overexpression of CYP6P3 in Anopheles gambiae has been shown to cause cross-resistance to both pyrethroids and carbamates. mdpi.com

Table 1: Examples of Cytochrome P450s Involved in Pyrethroid Resistance

| Cytochrome P450 | Insect Species | Pyrethroid(s) Metabolized | Reference |

| CYP6P7 | Anopheles minimus | Deltamethrin (B41696) | researchgate.net |

| CYP6AA3 | Anopheles minimus | Deltamethrin | researchgate.net |

| CYP6FU1 | Laodelphax striatellus | Deltamethrin | researchgate.net |

| CYP6M2 | Anopheles gambiae | Multiple classes | researchgate.net |

| CYP6AA1 | Anopheles funestus | Pyrethroids and dioxacarb | mdpi.com |

| CYP6Z1 | Anopheles funestus | Pyrethroids and carbamates | mdpi.com |

Esterases are another critical group of enzymes involved in the detoxification of pyrethroids, which are chemically esters. nih.govresearchgate.net These enzymes break the ester bond in pyrethroid molecules through hydrolysis, rendering them less toxic. nih.govresearchgate.netfrontiersin.org Elevated esterase activity is a common mechanism of resistance to pyrethroids in many insect species. researchgate.net

The hydrolysis of pyrethroids by carboxylesterases is a primary detoxification pathway in both mammals and insects, though the efficiency of these enzymes can differ significantly between species, contributing to the selective toxicity of pyrethroids. nih.gov In resistant insects, the increased metabolism of pyrethroids can be due to higher levels of esterase activity or more efficient forms of the enzyme. researchgate.net Both human carboxylesterases, hCE-1 and hCE-2, have been shown to hydrolyze pyrethroids, demonstrating stereoselectivity in their action. nih.gov

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes that play a significant role in the detoxification of a wide range of xenobiotics, including insecticides. nih.govmdpi.comfrontiersin.org They catalyze the conjugation of reduced glutathione to electrophilic compounds, making them more water-soluble and easier to excrete. nih.govfrontiersin.org

While the role of GSTs in resistance to organophosphate and organochlorine insecticides is well-established, their involvement in pyrethroid resistance is also recognized. nih.govresearchgate.net Increased GST activity can contribute to the detoxification of pyrethroids, although this mechanism is often considered secondary to the roles of P450s and esterases. nih.govnih.gov In some cases, GSTs may be involved in protecting against oxidative stress induced by insecticide exposure. mdpi.com

A key genetic mechanism leading to increased metabolic detoxification is the amplification and subsequent overexpression of the genes encoding these enzymes. nih.govnih.govannualreviews.orgresearchgate.net Gene amplification refers to the process where the number of copies of a specific gene is increased in the genome. nih.govannualreviews.org This leads to a higher production of the corresponding enzyme, enhancing the insect's ability to metabolize and detoxify insecticides. nih.govannualreviews.orgresearchgate.net

This phenomenon has been observed for all three major classes of detoxification enzymes: P450s, esterases, and GSTs. researchgate.netresearchgate.net For example, in Culex mosquitoes, resistance to organophosphate insecticides is commonly associated with the co-amplification of two esterase genes. nih.govnih.gov The overexpression of these detoxifying enzymes is a significant factor in the development of insecticide resistance in numerous insect populations. nih.gov

Target-Site Insensitivity Mechanisms in Sodium Channels

Another major mechanism of resistance to pyrethroid insecticides like this compound is target-site insensitivity. ahdb.org.uk Pyrethroids exert their toxic effect by binding to voltage-gated sodium channels in the insect's nervous system, causing prolonged channel opening and leading to paralysis and death. mdpi.comnih.gov Mutations in the gene encoding the sodium channel protein can alter its structure, reducing the binding affinity of the insecticide and rendering the insect less susceptible to its effects. mdpi.comnih.govnih.gov This form of resistance is often referred to as knockdown resistance (kdr). mdpi.comnih.govnih.gov

Numerous mutations in the voltage-gated sodium channel gene have been identified in pyrethroid-resistant insect populations. mdpi.comnih.gov These mutations are typically single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the sodium channel protein. mdpi.com The location of these mutations is often in regions of the protein that are critical for pyrethroid binding. researchgate.net

More than 50 different sodium channel mutations have been linked to pyrethroid resistance in various insect pests and disease vectors. mdpi.com One of the first and most well-known kdr mutations is the L1014F substitution, originally identified in the house fly. mdpi.com In the mosquito Aedes aegypti, at least ten different mutations in the sodium channel have been associated with pyrethroid resistance, with several of them, such as S989P, V1016G, and F1534C, functionally confirmed to confer resistance. mdpi.comnih.gov The co-occurrence of multiple mutations can often lead to higher levels of resistance. nih.govresearchgate.net

Table 2: Common Sodium Channel Mutations Associated with Pyrethroid Resistance

| Mutation | Amino Acid Change | Insect Species | Reference |

| L1014F | Leucine to Phenylalanine | House fly, German cockroach, Aedes aegypti | mdpi.com |

| S989P | Serine to Proline | Aedes aegypti | mdpi.comnih.gov |

| V1016G | Valine to Glycine | Aedes aegypti | mdpi.comnih.gov |

| F1534C | Phenylalanine to Cysteine | Aedes aegypti | mdpi.comnih.gov |

| M918L | Methionine to Leucine | Greenhouse whitefly | researchgate.net |

| L925I | Leucine to Isoleucine | Greenhouse whitefly | researchgate.net |

| T929I | Threonine to Isoleucine | Greenhouse whitefly | researchgate.net |

Electrophysiological Manifestations of Target-Site Alterations

The primary target for pyrethroid insecticides is the voltage-gated sodium channel (VGSC), a crucial protein in the insect's nervous system responsible for propagating nerve impulses. wikipedia.orgscienceopen.comnih.gov Pyrethroids bind to these channels, locking them in an open state. wikipedia.org This action prevents the nerve membrane from repolarizing, leading to a state of permanent depolarization that causes paralysis ("knockdown") and ultimately, the death of the insect. wikipedia.orgscienceopen.com

The most well-documented mechanism of resistance to pyrethroids is target-site insensitivity, commonly known as knockdown resistance (kdr). nih.govsinica.edu.tw This form of resistance arises from specific point mutations in the Vgsc gene, which encodes the sodium channel protein. nih.govmdpi.com These genetic mutations result in amino acid substitutions in the protein structure, reducing the binding affinity of pyrethroid molecules to the channel. sinica.edu.tw

Electrophysiological studies have demonstrated that neurons from resistant insects with kdr mutations are less sensitive to the effects of pyrethroids. sinica.edu.tw The altered sodium channels can still perform their essential physiological function but are no longer effectively kept open by the insecticide. This reduced sensitivity means that a much higher concentration of the insecticide is required to produce the same toxic effect, allowing the insect to survive exposure to standard field application rates. Several key kdr mutations have been identified worldwide, such as the L1014F, L1014H, and the M918T+L1014F (super-kdr) mutations in houseflies, which confer varying levels of resistance. researchgate.net

Evolutionary Dynamics and Population Genetics of Resistance Development

Insecticide resistance is a classic example of rapid evolution driven by strong, human-induced selection. The development of resistance within an insect population is governed by the principles of evolutionary dynamics and population genetics.

Selection Pressures and Spread of Resistance Alleles

The repeated and widespread application of pyrethroids creates immense selection pressure on insect populations. nih.govresearchgate.net Within a large pest population, a few individuals may naturally possess mutations, such as kdr alleles, that confer a survival advantage in the presence of the insecticide. When the insecticide is applied, susceptible individuals are killed, while the rare resistant individuals survive and reproduce, passing the resistance alleles to their offspring.

Over multiple generations of continued insecticide use, the frequency of these resistance alleles increases dramatically within the population. researchgate.net This process can be very rapid, especially in insects with short life cycles and high reproductive rates. The spread of resistance is not only a local phenomenon; resistant individuals can migrate, introducing the resistance alleles into previously susceptible populations. Studies have documented the spread of specific kdr mutations across vast geographical areas, highlighting the challenge of managing resistance on a regional or global scale. scienceopen.commdpi.com

Cross-Resistance Profiles with Other Insecticide Classes

An important consequence of resistance evolution is the phenomenon of cross-resistance, where a mechanism that confers resistance to one insecticide also provides resistance to other, often chemically related, compounds. In the case of pyrethroids, target-site resistance (kdr) is known to confer broad cross-resistance to different pyrethroids. sinica.edu.tw For instance, a deltamethrin-resistant strain of the malaria vector Anopheles gambiae also shows resistance to transfluthrin. researchgate.net Similarly, resistance conferred by certain kdr alleles in Aedes aegypti can vary depending on the specific pyrethroid but generally extends across the class. nih.gov

Cross-resistance can also extend to other insecticide classes that share a similar mode of action. The kdr mutations in the voltage-gated sodium channel that cause pyrethroid resistance are also known to confer resistance to DDT, an organochlorine insecticide that also targets this channel. mdpi.com However, this cross-resistance is often not absolute and does not typically extend to insecticide classes with different modes of action, such as organophosphates and carbamates, which target the enzyme acetylcholinesterase. nih.govresearchgate.net This specificity is a key principle in designing insecticide rotation strategies for resistance management.

Table 1: Observed Cross-Resistance with Pyrethroids in Various Insect Species

| Insecticide Class | Cross-Resistance Observed with Pyrethroids | Mechanism | Example Species | Source(s) |

|---|---|---|---|---|

| Other Pyrethroids | Yes (e.g., deltamethrin resistance confers resistance to transfluthrin) | Target-site (kdr) and metabolic resistance | Anopheles gambiae, Aedes aegypti | researchgate.netnih.gov |

| Organochlorines (e.g., DDT) | Yes | Shared target-site (kdr mutations in VGSC) | Anopheles gambiae | mdpi.com |

| Organophosphates (e.g., malathion, pirimiphos-methyl) | Sometimes (metabolic), No (target-site) | P450-mediated metabolic resistance can affect both classes, but target sites are different. | Anopheles gambiae, Anopheles funestus | nih.gov |

| Carbamates (e.g., bendiocarb) | Generally No | Different target site (Acetylcholinesterase) | Anopheles gambiae | nih.govresearchgate.net |

Biochemical and Molecular Diagnostic Tools for Resistance Detection

Effective insecticide resistance management relies on timely and accurate detection of resistance in pest populations. schweizerbart.de A variety of biochemical and molecular tools have been developed for this purpose. researchgate.net

Molecular diagnostics are primarily focused on detecting the genetic basis of resistance. semanticscholar.org Polymerase Chain Reaction (PCR)-based assays are widely used to screen individual insects for the presence of specific kdr mutations. mdpi.com Techniques like quantitative PCR (qPCR) and melt curve analysis can determine the frequency of resistance alleles within a population. researchgate.netnih.gov For a more comprehensive analysis, DNA sequencing of the Vgsc gene can identify both known and novel mutations that may be associated with resistance. nih.gov

Biochemical assays are used to detect metabolic resistance, another major mechanism where insects detoxify the insecticide at a higher rate. mdpi.com These assays measure the activity levels of key detoxification enzymes. Standard microplate reader assays can quantify the activity of:

Esterases (α and β): Enzymes that hydrolyze the ester bond found in many pyrethroids. nih.govekb.eg

Cytochrome P450 monooxygenases (MFOs or P450s): A large family of enzymes that oxidize insecticides, often rendering them non-toxic. nih.govnih.govekb.eg

Glutathione S-transferases (GSTs): Enzymes that conjugate insecticides with glutathione, facilitating their excretion. nih.govekb.eg

Elevated activity of one or more of these enzyme groups in a field population compared to a susceptible laboratory strain indicates the presence of metabolic resistance. nih.gov

Table 2: Common Diagnostic Tools for Pyrethroid Resistance Detection

| Diagnostic Tool | Resistance Mechanism Detected | Description | Source(s) |

|---|---|---|---|

| PCR Assays (e.g., allele-specific PCR, qPCR) | Target-site Resistance (kdr) | Amplifies specific DNA sequences to detect the presence of known point mutations (SNPs) in the voltage-gated sodium channel gene. | mdpi.comresearchgate.net |

| DNA Sequencing | Target-site Resistance (kdr) | Provides the exact nucleotide sequence of the target gene, allowing for the identification of known and novel resistance mutations. | nih.gov |

| Biochemical Assays (Microplate assays) | Metabolic Resistance | Uses specific substrates to measure the activity levels of detoxification enzymes like esterases, P450s, and GSTs. | nih.govekb.eg |

Environmental Fate and Biotransformation of Methanotetramethrin

Degradation Pathways in Environmental Compartments

The degradation of Methanotetramethrin in the environment is governed by a combination of chemical and biological processes, including hydrolysis, photolysis, and microbial transformation.

Hydrolytic Stability and pH-Dependent Degradation

For instance, products containing d-Tetramethrin, a structurally related pyrethroid, are noted to be unstable in aqueous alkaline solutions. sumitomochemical.com This suggests that this compound likely undergoes more rapid degradation under alkaline (high pH) conditions compared to neutral or acidic (low pH) conditions. The ester bond is the primary site for hydrolytic cleavage, leading to the formation of corresponding carboxylic acid and alcohol metabolites.

Table 1: Expected pH-Dependent Hydrolytic Degradation of this compound

| pH Condition | Expected Rate of Hydrolysis | Primary Degradation Mechanism |

|---|---|---|

| Acidic (pH < 7) | Slow | Limited hydrolysis of the ester linkage. |

| Neutral (pH = 7) | Moderate | Gradual hydrolysis of the ester linkage. |

Photolytic Degradation in Aqueous and Terrestrial Systems

Photolysis, or degradation by sunlight, is another critical pathway for the dissipation of pyrethroid insecticides in the environment. Products containing the related compound d-Tetramethrin are known to be unstable under light irradiation. sumitomochemical.com This indicates that this compound is also likely susceptible to photolytic degradation.

In aqueous systems, direct photolysis can occur when the molecule absorbs light energy, leading to its breakdown. In terrestrial systems, photolysis on soil surfaces can also be a significant degradation route. The rate and extent of photolytic degradation are dependent on factors such as the intensity and wavelength of sunlight, the presence of sensitizing agents in the water or on the soil, and the physical state of the compound.

Microbial Transformation and Mineralization in Soil and Sediment

Microbial activity in soil and sediment plays a crucial role in the biotransformation of pyrethroid insecticides. A diverse range of soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and energy, leading to their breakdown and, ultimately, mineralization to carbon dioxide, water, and inorganic constituents.

The primary mechanism of microbial degradation of pyrethroids like this compound is the enzymatic cleavage of the ester bond by microbial esterases. This initial step is often followed by further degradation of the resulting alcohol and carboxylic acid metabolites. The rate of microbial transformation is influenced by soil properties such as organic matter content, pH, moisture, and temperature, as well as the composition and activity of the microbial community.

Identification of Environmental Metabolites and Their Transformation Pathways

The degradation of this compound through hydrolysis, photolysis, and microbial action results in the formation of various transformation products or metabolites. Based on the structure of this compound, the initial breakdown is expected to yield two primary metabolites:

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methanol

3-(2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylic acid

These initial metabolites can undergo further transformation in the environment. The alcohol moiety may be oxidized, while the carboxylic acid portion can be further degraded through various metabolic pathways. The identification and characterization of these environmental metabolites are essential for a comprehensive assessment of the environmental impact of this compound, as some metabolites may also have biological activity.

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound in the environment are largely determined by its sorption and desorption characteristics in soil and sediment.

Sorption and Desorption Processes in Diverse Soil and Sediment Matrices

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a key factor controlling the mobility and bioavailability of this compound. Pyrethroids, in general, have low water solubility and a high affinity for organic matter and clay particles in soil. This leads to strong sorption, which limits their potential to leach into groundwater.

The extent of sorption is typically quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). While specific Kd and Koc values for this compound are not available, it is anticipated to have high values, indicating strong binding to soil and sediment. This strong sorption reduces its concentration in the soil solution, thereby decreasing its mobility and availability for plant uptake or microbial degradation.

Desorption, the release of the sorbed chemical back into the soil solution, is generally a slower process for strongly sorbed compounds like pyrethroids. The balance between sorption and desorption processes in different soil and sediment types will ultimately determine the environmental distribution and persistence of this compound.

Table 2: Expected Sorption Behavior of this compound in Different Soil Types

| Soil/Sediment Property | Expected Sorption Affinity | Rationale |

|---|---|---|

| High Organic Matter Content | High | Pyrethroids have a strong affinity for organic matter. |

| High Clay Content | Moderate to High | Clay minerals provide surfaces for adsorption. |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Tetramethrin (B1681291) |

| d-Tetramethrin |

| (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methanol |

No Specific Data Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the environmental fate and biotransformation of the chemical compound this compound. The search encompassed various aspects of its environmental behavior, including its leaching potential, groundwater mobility, volatilization from soil and plant surfaces, and bioaccumulation potential in non-target organisms.

The search results yielded general information on the class of synthetic pyrethroid insecticides, to which this compound is related. However, providing this general information would not adhere to the specific requirements of the requested article, which was to focus solely on this compound. In the interest of scientific accuracy and adherence to the user's explicit instructions, an article on the environmental fate and biotransformation of this compound cannot be generated at this time due to the absence of specific data for this compound in the public domain.

Further research and publication of scientific studies specifically investigating the environmental characteristics of this compound are required to provide the detailed information necessary to fulfill this request.

Advanced Analytical Methodologies for Methanotetramethrin Quantification

Chromatographic Separations

Chromatographic techniques form the cornerstone of Methanotetramethrin analysis, providing the necessary separation from matrix interferences and other related compounds. The choice of technique is often dictated by the sample matrix, the target analyte's concentration, and the specific analytical goal, such as isomeric separation.

Gas chromatography (GC) is a well-established and robust technique for the analysis of thermally stable and volatile compounds like pyrethroids. cdc.gov When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for both the quantification and positive identification of this compound. usgs.govwikipedia.org GC-MS is considered a "gold standard" for forensic substance identification because it provides a specific test that positively identifies the presence of a particular substance. wikipedia.org

For the analysis of pyrethroids, injections are typically made in splitless mode to maximize sensitivity. usgs.gov The separation is achieved on a capillary column, such as a DB-5MS, which has a non-polar stationary phase suitable for these types of compounds. nih.gov The mass spectrometer fragments the eluting molecules into ionized fragments, which are detected based on their mass-to-charge ratio, providing a characteristic fingerprint for structural confirmation. wikipedia.org For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. usgs.govthermofisher.com This technique significantly reduces matrix interference, allowing for lower detection limits. thermofisher.com Method detection limits for pyrethroids in water have been reported in the low nanogram-per-liter (ng/L) range using GC/MS and sub-ng/L levels with GC/MS/MS. usgs.gov

| Parameter | Typical Condition | Purpose | Source |

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. | usgs.gov |

| Injector Temp. | 275-300 °C | Ensures rapid volatilization of the analyte. | usgs.gov |

| Column Type | DB-5MS (or equivalent) | Provides efficient separation of pyrethroids. | nih.gov |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. | usgs.govnih.gov |

| Oven Program | Temperature gradient (e.g., 80°C to 300°C) | Separates compounds based on boiling points and interactions. | usgs.gov |

| Detector | Mass Spectrometer (MS, MS/MS) | Provides mass information for identification and quantification. | usgs.govwikipedia.org |

| Ionization Mode | Electron Impact (EI) | Standard ionization technique for generating reproducible mass spectra. | nih.gov |

A table summarizing typical Gas Chromatography (GC) parameters for pyrethroid analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique particularly suited for analyzing larger, nonvolatile, polar, or thermally labile pesticides. acs.orgresearchgate.net While many pyrethroids are amenable to GC, HPLC coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, especially for complex samples like animal fats, milk, and various foods. wur.nlmdpi.com LC-MS/MS can offer faster and more straightforward sample preparation compared to GC-based methods. wur.nl

The analysis typically employs reverse-phase chromatography, using a C18 column. nih.govresearchgate.net A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. nih.gov Sample preparation often utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based approach, which involves a simple solvent extraction (typically with acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. lcms.cznih.gov This approach has proven effective for analyzing pyrethroid residues in challenging matrices like soil and animal feeds. mdpi.comlcms.cz

| Parameter | Typical Condition | Purpose | Source |

| Column | C18 (e.g., Hypersil GOLD) | Standard reverse-phase column for separation of hydrophobic compounds. | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes analytes from the column based on polarity. | wur.nlnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. | nih.govfaunajournal.com |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantification. | wur.nllcms.cz |

| Ionization Source | Electrospray Ionization (ESI) | Efficiently ionizes analytes from the liquid phase for MS analysis. | lcms.cz |

A table showing typical High-Performance Liquid Chromatography (HPLC) conditions for pyrethroid analysis.

Many pyrethroids, including this compound, are chiral compounds, existing as multiple stereoisomers that can exhibit different insecticidal activities and environmental degradation rates. labrulez.comjascoinc.com Supercritical Fluid Chromatography (SFC) has gained prominence as a superior technique for the chiral separation of these isomers. acs.orgnih.gov SFC often results in improved resolution and significantly reduced analysis times compared to HPLC. labrulez.comresearchgate.net

SFC utilizes a mobile phase, typically supercritical carbon dioxide, modified with a small amount of an organic solvent like methanol or isopropanol. labrulez.comresearchgate.net The low viscosity of the supercritical fluid allows for the use of higher flow rates and longer coupled columns without generating excessive backpressure, leading to highly efficient separations. labrulez.comchromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective. researchgate.netnih.gov The ability to systematically optimize parameters such as temperature, pressure, and flow rate is critical to achieving baseline resolution of all isomers. labrulez.com Due to its reliance on CO2, SFC is also considered a "green" chromatography technique with reduced consumption of organic solvents. researchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing the high sensitivity and structural information needed for unequivocal identification and quantification.

Following exposure, this compound is metabolized in organisms and degraded in the environment, forming various transformation products. mdpi.com Identifying these metabolites is crucial for understanding its toxicological profile and environmental fate. High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, plays a key role in this process. ijpras.comnih.gov

HRMS instruments provide highly accurate mass measurements (typically ≤5 ppm), which allow for the determination of the elemental formula of a metabolite and its fragments. chromatographyonline.comnih.gov This capability is invaluable for distinguishing between potential biotransformations (e.g., hydroxylation vs. demethylation) that may be nominally isobaric. chromatographyonline.com When coupled with liquid chromatography (LC-HRMS), the system can separate metabolites from the parent compound and matrix components before MS analysis. nih.gov By comparing the mass spectra of the parent drug and its metabolites, and by analyzing fragmentation patterns, researchers can propose and confirm the structures of novel metabolites. ijpras.comresearchgate.net Computer-assisted structure elucidation tools can further aid in interpreting the complex data generated. frontiersin.org

For the quantification of this compound at trace levels (ppb or ppt), tandem mass spectrometry (MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govut.ee This technique can be coupled with either GC or LC. mdpi.com An MS/MS instrument, such as a triple quadrupole mass spectrometer, operates by selecting a specific precursor ion (typically the molecular ion of this compound) in the first quadrupole. nih.gov This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass spectrometer. nih.gov

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), filters out most chemical noise from the sample matrix, resulting in a very high signal-to-noise ratio. thermofisher.comnih.gov The specificity of monitoring a unique transition from a precursor ion to a product ion provides a high degree of confidence in the identification and quantification of the analyte, even in highly complex samples. nih.gov This makes LC-MS/MS and GC-MS/MS essential for regulatory monitoring of pesticide residues in food and environmental samples. usgs.govlcms.cz

Sample Preparation and Extraction Strategies for Environmental and Biological Matrices

The accurate quantification of this compound, a synthetic pyrethroid insecticide, in complex environmental and biological samples is critically dependent on effective sample preparation and extraction. These initial steps are designed to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the chosen analytical instrument. slideshare.net The choice of strategy is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the desired sensitivity of the analytical method.

For environmental matrices such as soil, sediment, and water, a variety of extraction techniques are employed. researchgate.netepa.gov Solid matrices are often subjected to solid-liquid extraction using organic solvents. researchgate.net Common approaches include homogenization with nonpolar solvents like hexane (B92381) or binary solvent mixtures such as hexane-acetone or petroleum ether-diethyl ether. cdc.gov More advanced and efficient methods include microwave-assisted extraction, pressurized liquid extraction, and ultrasonic extraction, which can reduce solvent consumption and extraction time. researchgate.netepa.gov For aqueous samples, solid-phase extraction (SPE) and solid-phase microextraction (SPME) are frequently used to isolate and concentrate pyrethroids from the water phase. epa.govcdc.gov

In the context of biological matrices like blood, plasma, urine, and animal tissues, the complexity increases due to the presence of proteins, lipids, and other endogenous substances. slideshare.netcdc.gov Sample preparation for these matrices typically involves an extraction step with an organic solvent, followed by a purification or "clean-up" step. cdc.gov Common methods for extracting pyrethroids from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). cdc.govgerstelus.com Protein precipitation is another crucial step, particularly for blood and plasma samples, to remove proteins that can interfere with analysis. slideshare.netgerstelus.com

A widely adopted and effective method for both environmental and biological samples, especially in food analysis, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A modified QuEChERS approach has been successfully developed for the simultaneous analysis of multiple pyrethroid residues in foods of animal origin, including beef, pork, chicken, milk, and eggs. nih.gov This procedure typically involves an initial extraction with a solvent mixture like acetonitrile and ethyl acetate, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. nih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, employing sorbents like primary secondary amine (PSA) to remove fatty acids and graphitized carbon black (GCB) to remove pigments and sterols. nih.gov

The selection of solvents and sorbents is critical for achieving high recovery rates. For instance, a mixture of acetonitrile, ethyl acetate, and specific salts has been optimized for extraction, while a combination of magnesium sulfate, PSA, and GCB has been found effective for the d-SPE cleanup phase in animal-based food samples. nih.gov

Table 1: Overview of Extraction Strategies for Pyrethroids in Various Matrices

| Matrix Type | Sample Matrix Examples | Common Extraction Techniques | Key Solvents/Sorbents |

| Environmental | Soil, Sediment, Water | Solid-Liquid Extraction (SLE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE) | Hexane, Acetone, Acetonitrile, C18 Sorbents |

| Biological | Blood, Plasma, Urine, Animal Tissues | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS, Protein Precipitation | Acetonitrile, Ethyl Acetate, Magnesium Sulfate, PSA, GCB |

Method Validation and Quality Control in Analytical Chemistry for Agrochemicals

To ensure that analytical methods for quantifying agrochemicals like this compound produce reliable, accurate, and reproducible results, a thorough validation process is essential. gerstelus.comnih.gov Method validation is a systematic procedure that demonstrates a method's suitability for its intended purpose. nih.gov Key performance parameters are evaluated according to established guidelines, such as those from SANTE or the International Council for Harmonisation (ICH). nih.govijariit.com

The primary parameters assessed during method validation include:

Linearity: This establishes the concentration range over which the analytical instrument's response is directly proportional to the analyte concentration. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, with values greater than 0.99 being desirable. nih.gov

Accuracy: Accuracy reflects the closeness of a measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is detected is calculated. Good recovery is generally considered to be within the range of 70-120%. nih.gov For example, a validated method for 17 pyrethroids in animal products reported recoveries between 75.2% and 109.8%. nih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov Precision is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). An acceptable CV is often less than 15-20%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov For a TLC-densitometric method for pyrethroids, LOD and LOQ values were reported in the ranges of 1.6-2.8 ng/spot and 4.9-8.5 ng/spot, respectively. nih.gov A GC-MS/MS method for pyrethroids in food established an LOQ of 0.01 mg/L. nih.gov

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Quality control (QC) is implemented in routine analysis to ensure the continued performance of a validated method. This involves the regular analysis of QC samples, such as blanks, spiked samples, and certified reference materials, alongside the unknown samples to monitor for contamination, instrument drift, and matrix effects. nih.gov Matrix-matched calibration curves are often used to compensate for signal enhancement or suppression caused by co-extracted components from the sample matrix. nih.gov

Table 2: Example Validation Parameters for Pyrethroid Analytical Methods

| Validation Parameter | Performance Metric | Example Acceptance Criteria/Results | Reference |

| Linearity | Correlation Coefficient (R²) | > 0.99 | nih.gov |

| Accuracy | Recovery (%) | 75.2% - 109.8% | nih.gov |

| Precision | Coefficient of Variation (CV%) | < 10% | nih.gov |

| Limit of Quantitation (LOQ) | Concentration | 0.01 mg/L | nih.gov |

Future Research Directions and Strategic Applications of Methanotetramethrin Analogues

Computational Design of Novel Insecticide Scaffolds Inspired by Methanotetramethrin

The rational design of new insecticide scaffolds derived from the this compound template is increasingly reliant on computational approaches to optimize efficacy against target pests while minimizing off-target effects. A primary tool in this endeavor is Quantitative Structure-Activity Relationship (QSAR) modeling. scispace.commdpi.com QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity, enabling the prediction of potency for novel, unsynthesized molecules. mdpi.com

For pyrethroid analogues, QSAR models are built by calculating a range of molecular descriptors for a series of compounds and correlating them with their measured insecticidal activity. scispace.comnih.gov These models can guide the synthesis of more effective and selective insecticides. nih.govbiorxiv.org For instance, studies on other pyrethroids have shown that specific substitutions on the aromatic rings can significantly influence binding affinity to the target site—the voltage-gated sodium channels in insects. nih.govresearchgate.net

Future research will likely employ advanced machine learning algorithms, such as support vector machines and random forests, to build more robust and predictive QSAR models for this compound-inspired compounds. mdpi.com These models can incorporate a wider array of descriptors, including 3D structural features and quantum chemical parameters, to provide deeper insights into the structural requirements for optimal activity. nih.gov Covalent virtual screening and molecular dynamics simulations are other powerful computational tools that can be used to design inhibitors for detoxification enzymes in resistant insect populations, potentially restoring the effectiveness of existing pyrethroids. nih.govbiorxiv.orgnih.gov

| Descriptor Class | Examples | Relevance in Insecticide Design |

|---|---|---|

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, pKa | Influences absorption, transport to the target site, and penetration through the insect cuticle. nih.gov |

| Topological (2D) | Molecular Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule, which affects how it fits into the target protein. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Provides information on the size and 3D shape of the molecule, crucial for receptor binding. mdpi.com |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Determines the nature of intermolecular interactions (e.g., electrostatic, hydrogen bonding) with the target site. mdpi.com |

Molecular Engineering Approaches for Targeted Delivery and Reduced Environmental Impact

A key challenge with synthetic pyrethroids is their potential impact on non-target organisms and the broader environment. Molecular engineering offers innovative strategies to enhance the targeted delivery of this compound analogues, thereby increasing efficacy and reducing the required application volume. institutoidv.org

One of the most promising areas is the development of nano-delivery systems. nih.gov Encapsulating the active ingredient within nanoparticles—such as polymer nanoparticles, nanocapsules, or nanoemulsions—can protect it from premature degradation by environmental factors like UV light. nih.govresearchgate.netmbimph.com These systems allow for the controlled and sustained release of the insecticide, which can prolong its period of efficacy and reduce the frequency of application. institutoidv.orgmdpi.com Furthermore, the surface of these nanoparticles can be functionalized with specific ligands that bind to targets on the plant surface or within the insect pest, enabling more precise delivery. researchgate.netmbimph.comnih.gov

Another advanced strategy is the pro-insecticide approach. nih.gov This involves modifying the molecular structure of the parent insecticide to render it temporarily inactive. The resulting "pro-insecticide" is then bioactivated into its toxic form by specific enzymes present only within the target pest. nih.gov This metabolic activation mechanism significantly enhances selectivity, as the compound remains inert in non-target organisms and the environment, thereby minimizing collateral damage. nih.gov

| Delivery System | Mechanism | Potential Advantages for this compound Analogues |

|---|---|---|

| Polymeric Nanoparticles | Encapsulation of the active ingredient within a biodegradable polymer matrix. | Controlled release, protection from UV degradation, improved stability. nih.govmdpi.com |

| Nanoemulsions | Dispersion of the insecticide in an oil-in-water or water-in-oil emulsion with nanoscale droplets. | Enhanced solubility of lipophilic compounds, improved foliar adhesion and spreading. researchgate.netmbimph.com |

| Nanocapsules | A core containing the insecticide is surrounded by a polymeric shell. | Stimuli-responsive release (e.g., pH, enzymes), better protection of the active ingredient. researchgate.netmbimph.com |

| Pro-insecticides | Chemical modification of the insecticide to an inactive form that is activated by pest-specific enzymes. | High target specificity, reduced toxicity to non-target organisms, potential to overcome resistance. nih.gov |

Integration of this compound Research into Sustainable Agricultural Practices

For this compound analogues to be viable long-term solutions, their use must be integrated into the framework of sustainable agriculture, particularly within Integrated Pest Management (IPM) programs. ufl.edunih.gov IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques, using pesticides only when necessary. pesticide.orgumn.edu

The core of integrating a pyrethroid like a this compound analogue into an IPM program involves several key principles:

Monitoring and Thresholds: Regular monitoring of pest populations to determine whether they have reached a level that causes economic damage (economic threshold). umn.edu Chemical intervention is considered only when this threshold is crossed, avoiding prophylactic spraying.

Rotation of Modes of Action: To combat the development of insecticide resistance, a major issue with pyrethroids, IPM strategies emphasize rotating insecticides with different modes of action. ucdavis.edu This prevents selection pressure from favoring resistant individuals within a pest population.

Conservation of Beneficial Organisms: Application methods and timing should be chosen to minimize harm to natural pest enemies (predators and parasitoids) and pollinators. umn.edu Using more targeted formulations, as discussed in section 7.2, is crucial for this.

Cultural and Biological Controls: IPM prioritizes non-chemical methods such as crop rotation, use of resistant plant varieties, and habitat manipulation to support natural enemies. pesticide.orgmdpi.com this compound analogues would be used as a tool within this broader system, not as the sole solution. ufl.edu

Future research should focus on field trials that evaluate the efficacy of next-generation this compound analogues within established IPM programs for key crops, ensuring they contribute to a sustainable and resilient agricultural system. sagropia.eu

Advanced Predictive Modeling of Ecotoxicological Behavior and Environmental Risk

Understanding the environmental fate and behavior of this compound analogues is critical for a comprehensive risk assessment. researchgate.net Advanced predictive models are essential tools for simulating how these compounds will behave in various environmental compartments, such as soil, water, and sediment. univ-lyon1.fr

These models go beyond simple estimations and incorporate a variety of complex processes:

Environmental Fate Modeling: Mechanistic models can predict the persistence and transport of pyrethroids. nih.gov They simulate processes like degradation (photolysis in water and sunlight, microbial breakdown in soil), sorption to soil organic matter and sediment, and potential for runoff into aquatic systems. nih.govwolf.skmdpi.com For pyrethroids, which are known to bind strongly to soil, these models are crucial for predicting their mobility and bioavailability. acs.orgtamu.edu

Physiologically Based Toxicokinetic (PBTK) Models: These models simulate the absorption, distribution, metabolism, and excretion of a chemical within an organism. univ-lyon1.fr For ecotoxicology, PBTK models can be developed for non-target species (e.g., fish, aquatic invertebrates) to predict internal concentrations of a this compound analogue based on environmental exposure levels. This provides a more biologically relevant measure of risk than simply relying on external water or soil concentrations. univ-lyon1.fr

Species Sensitivity Distribution (SSD) Models: These are statistical models used to predict the proportion of species in a community that would be affected by a certain concentration of a chemical. univ-lyon1.fr By developing SSDs for this compound analogues, researchers can better estimate the potential risk to aquatic or terrestrial ecosystems as a whole.

Future research will focus on refining these models with more accurate experimental data and integrating them to provide a holistic view of the environmental risk profile for new this compound-based insecticides. univ-lyon1.fr

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of Methanotetramethrin?

Methodological Answer: Key parameters include reaction temperature (e.g., 25–80°C), solvent polarity (e.g., dichloromethane vs. ethanol), catalyst loading (e.g., 0.5–5 mol%), and stoichiometric ratios of precursors. Use design-of-experiment (DoE) frameworks like factorial design to identify interactions between variables. For reproducibility, document purity grades of reagents and reaction monitoring techniques (e.g., TLC, HPLC with C18 column, 1.0 mL/min flow rate) .

Example Table:

| Parameter | Range Tested | Optimal Value | Analytical Validation Method |

|---|---|---|---|

| Temperature | 25°C – 80°C | 60°C | HPLC retention time analysis |

| Catalyst Loading | 0.5 – 5 mol% | 2 mol% | NMR yield quantification |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, FT-IR). For HPLC, use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Validate purity against a certified reference standard. For structural confirmation, compare H NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) with literature data. Quantify impurities using peak area normalization (<0.5% threshold) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed mechanisms of this compound’s bioactivity?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., acetylcholinesterase). Validate predictions with mutagenesis studies (e.g., site-directed mutations at active sites) and kinetic assays (e.g., IC determination). Use molecular dynamics simulations (AMBER/CHARMM) to analyze stability of ligand-receptor complexes over 100 ns trajectories. Cross-validate with in vitro dose-response curves to reconcile discrepancies between in silico and experimental data .

Q. What environmental factors influence this compound’s stability, and how can degradation products be identified?

Methodological Answer: Assess stability under varying pH (3–10), UV exposure (254 nm for 24h), and temperature (4°C–40°C). Use accelerated stability testing (ICH Q1A guidelines) with LC-QTOF-MS to identify degradation products. Fragment ions with m/z deviations <5 ppm should be matched against spectral libraries. For photodegradation, employ quantum yield calculations to predict pathways .

Example Table:

| Condition | Degradation Pathway | Major Product (m/z) | Toxicity Screening (e.g., Microtox®) |

|---|---|---|---|

| pH 9, 40°C | Hydrolysis | 285.12 | EC = 12 mg/L |

| UV 254 nm, 24h | Photolysis | 298.05 | EC = 8 mg/L |

Q. How should researchers address contradictory data in this compound’s dose-response relationships across studies?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to evaluate heterogeneity sources (e.g., cell line variability, assay protocols). Apply mixed-effects models to account for inter-study variance. Replicate key experiments under standardized conditions (e.g., ATCC-certified cell lines, serum-free media). Use Bland-Altman plots to quantify systematic biases .

Q. What parameters are essential for validating computational models of this compound’s pharmacokinetics?

Methodological Answer: Validate absorption/distribution models (e.g., GastroPlus®) against in vivo PK data (C, AUC). Ensure alignment between predicted and observed plasma concentration-time profiles (R > 0.9). Adjust permeability coefficients (e.g., Caco-2 assays) and protein-binding values (equilibrium dialysis) to refine simulations. Cross-check hepatic clearance predictions with microsomal stability data .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other bioactive compounds?

Methodological Answer: Use combination index (CI) methods (Chou-Talalay). Test fixed-ratio dilutions (e.g., 1:1, 1:2) across 8-dose matrices. Calculate CI values via CompuSyn® software: CI < 1 indicates synergy. Validate with mechanistic assays (e.g., apoptosis flow cytometry, ROS detection). Control for solvent interactions (e.g., DMSO < 0.1%) .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?